molecular formula C19H28N2O4 B11786286 tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate

tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate

Cat. No.: B11786286
M. Wt: 348.4 g/mol
InChI Key: QAYIEFJSBAMDKX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound with the empirical formula C19H28N2O4 and a molecular weight of 348.44 g/mol . This compound is often used in early discovery research and is known for its unique chemical structure, which includes a pyrrolidine ring and a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-(propylcarbamoyl)phenol under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring and a phenoxy group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 3-[4-(propylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-5-11-20-17(22)14-6-8-15(9-7-14)24-16-10-12-21(13-16)18(23)25-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3,(H,20,22)

InChI Key

QAYIEFJSBAMDKX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)OC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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